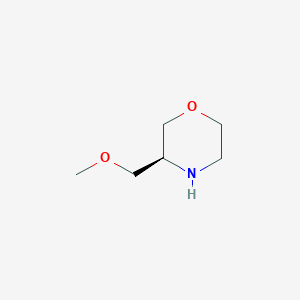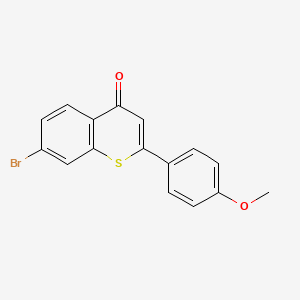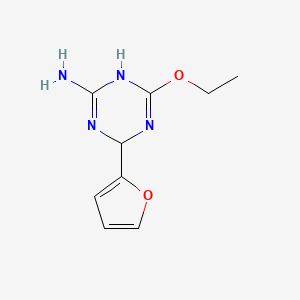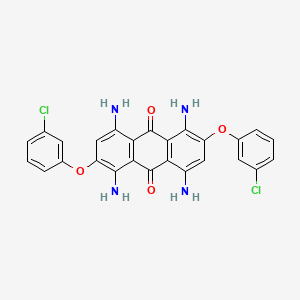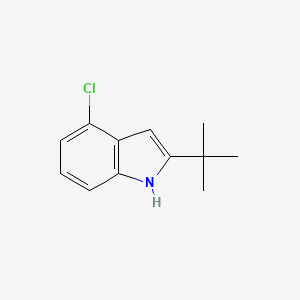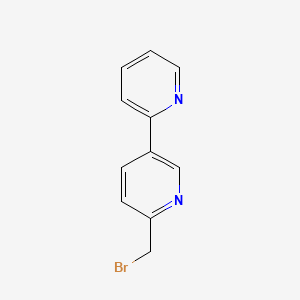
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The Fmoc group is introduced to the amino acid under controlled conditions, ensuring high purity and yield. The process may involve the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides and other complex organic molecules, which are synthesized by sequentially adding amino acids to the growing peptide chain .
Applications De Recherche Scientifique
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mécanisme D'action
The mechanism of action of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the Fmoc group can be selectively removed, allowing for further modifications or functionalization of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids: Commonly used in the synthesis of enantiomerically pure β-amino acids.
Uniqueness
Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Fmoc group allows for selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides and organic molecules .
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H25NO4/c1-4-26-20(24)22(2,3)14-23-21(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,4,13-14H2,1-3H3,(H,23,25) |
Clé InChI |
YJZPTFDGVMYYEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)


